molecular formula C9H11Cl2NO2 B1431311 (S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride CAS No. 1081766-09-7

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Cat. No. B1431311
M. Wt: 236.09 g/mol
InChI Key: SLFXIBKUZFTNJA-QRPNPIFTSA-N
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Description

“(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride” is a chemical compound with the CAS Number: 42718-19-4 . It has a molecular weight of 236.1 and its molecular formula is C9H11Cl2NO2 . It is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of “(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride” involves the reaction of 2-Amino-2-(4-chlorophenyl)acetamide with methyl ester. The reaction is carried out in water at 20℃ for 64 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H . The InChI key is SLFXIBKUZFTNJA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various reactions. For instance, it can be dissolved in acetic acid, and to the solution, sodium acetate and 2,5-dimethoxytetrahydrofuran are added, followed by heating at 90C .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 0.0, indicating its lipophilicity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include P280, P305+P351+P338, P304+P340, P302+P352, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl (2S)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFXIBKUZFTNJA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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